Tirofiban-d9 Hydrochloride

Description

BenchChem offers high-quality Tirofiban-d9 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tirofiban-d9 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

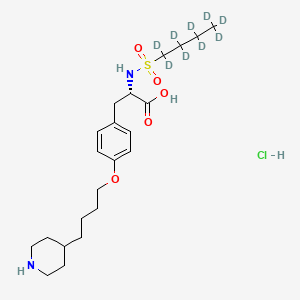

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1/i1D3,2D2,3D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKFFYOMPGOQRP-MDIJXIJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662209 | |

| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331911-68-2 | |

| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tirofiban-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Tirofiban Hydrochloride

Tirofiban hydrochloride, marketed under the trade name Aggrastat, is a potent, intravenously administered antiplatelet agent.[1][2] It is classified as a non-peptide glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitor, a class of drugs that represents a significant advancement in the management of acute coronary syndromes (ACS), including unstable angina and non-ST elevation myocardial infarction (NSTEMI).[1][3][4][5] Tirofiban is particularly valuable in the setting of percutaneous coronary intervention (PCI), where it helps to prevent thrombotic cardiovascular events.[6] This guide will provide an in-depth exploration of the molecular mechanism of action of Tirofiban, with a special focus on the role of its deuterated analogue, Tirofiban-d9 hydrochloride, in research and development.

Molecular Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation

The primary therapeutic effect of Tirofiban lies in its ability to selectively and reversibly inhibit the GP IIb/IIIa receptor, which is the most abundant integrin on the surface of platelets.[7] This receptor serves as the final common pathway for platelet aggregation, regardless of the initial stimulus.[6][8]

Under normal physiological conditions, vascular injury triggers a cascade of events leading to platelet activation. Activated platelets undergo a conformational change in their GP IIb/IIIa receptors, enabling them to bind with high affinity to circulating fibrinogen and von Willebrand factor (vWF).[8] These molecules then act as bridges, cross-linking adjacent platelets and leading to the formation of a platelet-rich thrombus.[9]

Tirofiban, a synthetic, non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, competitively antagonizes the binding of fibrinogen and vWF to the activated GP IIb/IIIa receptor.[2][6] By occupying this critical binding site, Tirofiban effectively blocks the cross-linking of platelets, thereby inhibiting platelet aggregation and thrombus formation.[9] This action is characterized by a rapid onset and a short duration of action, with platelet function returning to near baseline within 4 to 8 hours after cessation of the infusion.[10]

Caption: Molecular mechanism of Tirofiban action on the platelet GPIIb/IIIa receptor.

The Role of Tirofiban-d9 Hydrochloride in a Research and Development Context

While the pharmacodynamic mechanism of Tirofiban-d9 hydrochloride is identical to that of its non-deuterated counterpart, its utility in a research and drug development setting is distinct and crucial. Tirofiban-d9 is a stable, isotopically labeled version of Tirofiban where nine hydrogen atoms have been replaced with deuterium.[11] This substitution does not alter its biological activity but provides a unique mass signature.

The primary application of Tirofiban-d9 hydrochloride is as an internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] In drug development, it is imperative to accurately measure the concentration of a drug in biological matrices like plasma or serum to determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis for the following reasons:

-

Minimizes Analytical Variability: Tirofiban-d9 behaves almost identically to Tirofiban during sample preparation, extraction, and chromatographic separation. Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent, allowing for highly accurate and precise quantification.

-

Improves Assay Robustness: It compensates for matrix effects, where other components in the biological sample can interfere with the ionization of the analyte in the mass spectrometer.

Given that Tirofiban has minimal metabolism and is primarily cleared unchanged by the kidneys, the rationale for developing a deuterated version is not to alter its pharmacokinetic profile for therapeutic benefit, but rather to facilitate its accurate measurement in research and clinical studies.[10][13]

Pharmacokinetics of Tirofiban Hydrochloride

A clear understanding of Tirofiban's pharmacokinetic properties is essential for its clinical application and for appreciating the role of its deuterated form in research.

| Pharmacokinetic Parameter | Value/Description |

| Administration | Intravenous infusion[13] |

| Onset of Action | Rapid, with >90% platelet inhibition within 10 minutes[10] |

| Protein Binding | Approximately 65%[2][4] |

| Metabolism | Minimal/Limited[1][4] |

| Elimination Half-life | Approximately 2 hours[1][2][10] |

| Excretion | Primarily renal (urine) and feces[1] |

The short half-life and reversible nature of Tirofiban's antiplatelet effect are key clinical advantages, allowing for tight control of its therapeutic window and rapid restoration of platelet function upon discontinuation of the infusion.[5][10]

Experimental Protocols for Assessing the Pharmacodynamic Effects of Tirofiban

The inhibitory effect of Tirofiban on platelet function is typically assessed using in vitro or ex vivo methods. The following are standard protocols for two widely used assays:

Light Transmission Aggregometry (LTA)

LTA is the historical gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Instrument Calibration:

-

Warm the LTA instrument to 37°C.

-

Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.

-

-

Assay Procedure:

-

Pipette PRP into a cuvette with a stir bar.

-

Add the desired concentration of Tirofiban hydrochloride or vehicle control and incubate for 1-5 minutes at 37°C with stirring.

-

Add a platelet agonist (e.g., adenosine diphosphate (ADP), collagen, or thrombin receptor-activating peptide (TRAP)) to induce aggregation.

-

Record the change in light transmission over time until a stable plateau is reached.

-

-

Data Analysis:

-

The maximum percentage of aggregation is calculated relative to the 0% and 100% baselines.

-

Dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) of Tirofiban.

-

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Flow Cytometry for Platelet Activation Markers

Flow cytometry is a powerful technique that allows for the multiparametric analysis of individual platelets in a suspension. It can be used to assess the expression of activation-dependent surface markers and the binding of fluorescently labeled fibrinogen.

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect whole blood into tubes containing an appropriate anticoagulant.

-

Dilute the whole blood with a suitable buffer (e.g., Tyrode's buffer).

-

-

Incubation and Staining:

-

Add Tirofiban hydrochloride or vehicle control to the diluted blood and incubate.

-

Add a platelet agonist (e.g., ADP or TRAP) to stimulate the platelets.

-

Add fluorescently labeled antibodies against platelet-specific markers (e.g., CD41/CD61 for platelet identification) and activation markers (e.g., P-selectin (CD62P) or PAC-1, which binds to the activated form of GP IIb/IIIa). Fluorescently labeled fibrinogen can also be used to directly measure binding to the receptor.

-

Incubate in the dark at room temperature.

-

-

Fixation:

-

Fix the samples with a suitable fixative (e.g., paraformaldehyde) to stop the reaction and preserve the cell staining.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics and expression of platelet-specific markers.

-

Quantify the percentage of platelets expressing activation markers and the mean fluorescence intensity (MFI), which corresponds to the number of binding sites.

-

Sources

- 1. litfl.com [litfl.com]

- 2. Tirofiban - Wikipedia [en.wikipedia.org]

- 3. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tirofiban Monograph for Professionals - Drugs.com [drugs.com]

- 5. Tirofiban in Acute Ischemic Stroke: Mechanistic Rationale, Clinical Advances, and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of tirofiban in the management of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet Glycoprotein IIb/IIIa Receptor Inhibitor Tirofiban in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic modeling of the high-dose bolus regimen of tirofiban in patients with severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN112816282A - Tirofiban hydrochloride related substance and preparation and detection method thereof - Google Patents [patents.google.com]

- 10. aggrastathdb.com [aggrastathdb.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Tirofiban-d9 Hydrochloride

This guide provides an in-depth exploration of Tirofiban-d9 Hydrochloride, focusing on its critical role within the landscape of pharmaceutical research and development. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond basic definitions to explain the scientific rationale and practical application of this stable isotope-labeled compound. We will dissect the mechanism of its parent drug, Tirofiban, clarify the significance of deuterium labeling, and provide a detailed framework for its primary application in quantitative bioanalysis.

Foundational Principles: Understanding Tirofiban

To appreciate the utility of Tirofiban-d9, one must first understand the pharmacology of its non-labeled counterpart, Tirofiban.

Mechanism of Action

Tirofiban is a synthetic, non-peptide small molecule that functions as a potent and specific antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2][3] This receptor is an integrin found on the surface of platelets, and its activation represents the final common pathway for platelet aggregation, regardless of the initial stimulus.[4][5][6] In response to vascular injury, various agonists (e.g., thrombin, ADP, collagen) activate platelets, causing a conformational change in the GP IIb/IIIa receptor. This allows it to bind circulating fibrinogen and von Willebrand factor, which act as molecular bridges linking adjacent platelets together to form a thrombus.[7]

Tirofiban competitively and reversibly inhibits the binding of fibrinogen to this receptor, effectively preventing platelets from clumping together and halting thrombus formation.[4][7][8][9] This targeted mechanism makes it a valuable therapeutic agent in the management of acute coronary syndromes (ACS), such as unstable angina and non-ST elevation myocardial infarction (NSTEMI), particularly in patients undergoing percutaneous coronary intervention (PCI).[6][7][10]

Caption: Mechanism of Action of Tirofiban.

Pharmacokinetic Profile

Tirofiban exhibits a pharmacokinetic profile well-suited for acute clinical settings. Administered intravenously, it has a rapid onset of action and a short half-life of approximately 2 hours.[8][11][12] Its antiplatelet effects are reversible, with platelet function returning to near baseline within 4 to 8 hours after discontinuation of the infusion.[8][11] A key characteristic of Tirofiban is its limited metabolism in humans; the majority of the drug is cleared from the body unchanged, primarily via renal excretion.[10][11][12][13][14] This low metabolic turnover is a critical point that dictates the primary research use of its deuterated analog.

The Role of Isotopic Labeling in Pharmaceutical Research

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (D), is a powerful technique in drug development.[15][16] This substitution, known as deuteration, can serve two distinct purposes.

Altering Pharmacokinetics via the Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[17] Consequently, breaking a C-D bond requires more energy. In metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) system, the cleavage of a C-H bond is often a rate-limiting step.[18][19] Replacing a hydrogen at a site of metabolic attack with deuterium can significantly slow down this process. This phenomenon, the Deuterium Kinetic Isotope Effect (DKIE), can be leveraged to improve a drug's metabolic stability, increase its half-life, and potentially reduce the formation of toxic metabolites.[15][20][]

However, given that Tirofiban undergoes minimal metabolism in humans, developing a deuterated version for the purpose of altering its pharmacokinetic profile is not a primary research driver.[11][14]

The Ideal Internal Standard for Quantitative Bioanalysis

The most significant application for deuterated compounds, and the principal use of Tirofiban-d9, is as an internal standard (IS) in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[15][20][22]

An ideal internal standard must behave as similarly as possible to the analyte of interest (the drug being measured) throughout the entire analytical process, yet be distinguishable by the detector. Tirofiban-d9 fulfills these criteria perfectly:

-

Physicochemical Similarity: It has nearly identical chemical and physical properties to Tirofiban. This ensures it experiences the same degree of extraction efficiency during sample preparation, has a virtually identical retention time during chromatographic separation, and is subject to the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer source.[23][24]

-

Mass Distinguishability: The nine deuterium atoms give Tirofiban-d9 a higher mass than Tirofiban. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to measure the concentration of both the analyte and the internal standard simultaneously and independently.[15][22]

By adding a known quantity of Tirofiban-d9 to every sample, any sample-to-sample variation in processing or analysis is normalized. The ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measurement of the analyte's concentration, a cornerstone of modern pharmacokinetic and clinical studies.[15]

Primary Research Application of Tirofiban-d9 Hydrochloride

The core and predominant use of Tirofiban-d9 Hydrochloride in research is as a stable isotope-labeled internal standard for the quantitative determination of Tirofiban in various biological matrices (e.g., plasma, serum, urine).[22] This application is fundamental to a range of critical studies:

-

Pharmacokinetic (PK) Studies: Accurately defining the absorption, distribution, metabolism, and excretion (ADME) profile of Tirofiban in preclinical and clinical research.[25][26]

-

Bioequivalence (BE) Studies: Comparing the bioavailability of a generic formulation of Tirofiban to the innovator product.

-

Therapeutic Drug Monitoring (TDM): In research settings, to correlate plasma concentrations of Tirofiban with its pharmacodynamic effects (e.g., degree of platelet inhibition) or clinical outcomes.

-

Metabolite Identification and Quantification: While Tirofiban metabolism is low, Tirofiban-d9 can help in studies designed to elucidate minor metabolic pathways by serving as a mass-shifted reference.[25]

Experimental Workflow: Quantitative Analysis of Tirofiban via LC-MS/MS

This section outlines a representative protocol for the quantification of Tirofiban in human plasma using Tirofiban-d9 as an internal standard. This workflow is synthesized from established methodologies for the bioanalysis of Tirofiban.[26][27][28][29]

Caption: Bioanalytical workflow for Tirofiban quantification.

Step-by-Step Methodology

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Tirofiban and a separate stock solution of Tirofiban-d9 Hydrochloride in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with varying known concentrations of Tirofiban.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each unknown sample, calibration standard, and QC sample into a 1.5 mL microcentrifuge tube.

-

Add a fixed volume (e.g., 10 µL) of the Tirofiban-d9 internal standard working solution to every tube, except for blank matrix blanks.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

3. Chromatographic Separation (HPLC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is typically used.[9]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[29]

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

The goal is to achieve a sharp, symmetrical peak for Tirofiban and Tirofiban-d9, well-separated from any endogenous matrix components.

4. Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[26] In MRM, a specific precursor ion (Q1) for each compound is selected and fragmented, and a specific product ion (Q3) is monitored.

Data Presentation and Validation

The use of MRM allows for highly specific detection. The mass transitions are unique to the analyte and the internal standard.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |

| Tirofiban | 441.2 | 276.1 | 150 | 25 |

| Tirofiban-d9 | 450.2 | 276.1 | 150 | 25 |

| Note: These are representative m/z values. Actual values must be optimized on the specific mass spectrometer being used. The product ion can be the same if the deuterium atoms are not on the fragmented portion of the molecule. |

The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

-

Linearity: The calibration curve should demonstrate a linear relationship between concentration and the analyte/IS peak area ratio over a defined range (e.g., 2-200 ng/mL).[26]

-

Accuracy and Precision: The deviation from the nominal concentration (accuracy) and the variability of measurements (precision) must be within acceptable limits (typically ±15%).[26]

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[26][27]

-

Selectivity and Matrix Effects: The method must be free from interference from endogenous components in the matrix.

-

Stability: The stability of Tirofiban in the biological matrix under various storage and handling conditions must be established.

Conclusion

Tirofiban-d9 Hydrochloride is not a therapeutic agent but an indispensable analytical tool that empowers researchers to conduct high-fidelity scientific investigations. Its primary and critical role as a stable isotope-labeled internal standard is fundamental to the accurate and precise quantification of Tirofiban in biological systems. By enabling robust and reliable bioanalytical methods, Tirofiban-d9 underpins the essential pharmacokinetic, bioequivalence, and metabolic studies that are crucial for the safe and effective development and clinical use of its parent drug, Tirofiban. Its application is a clear example of how isotopic labeling provides the certainty and precision required in modern pharmaceutical science.

References

- Vertex AI Search. Mechanism of Action | Aggrastat® (tirofiban hydrochloride) Injection.

- NIH. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review.

- PubMed. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab.

- Wikipedia. Tirofiban.

- FDA. AGGRASTAT® (tirofiban hydrochloride) injection, for intravenous use.

- YouTube. Pharmacology of Tirofiban (Aggrastat); Overview, mechanism of action, Uses, Dosage, Effects.

- NIH. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC.

- ResearchGate. Clinical Pharmacokinetics of Tirofiban, a Nonpeptide Glycoprotein IIb/IIIa Receptor Antagonist.

- Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- BenchChem. Applications of Deuterated Compounds in Pharmaceutical Research and Development.

- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Tirofiban: Mechanism, Pharmacokinetics, and Clinical Use.

- AquigenBio. Accelerating Drug Discovery with Deuterated Labelled Compounds.

- Scholars Research Library. Two Highly Sensitive Techniques (HPLC and HPTLC) for the Estimation of Anti-Platelet Drug Tirofiban from Infusion.

- LITFL. Tirofiban • CCC Pharmacology.

- PubMed. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - NIH.

- PubMed. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry.

- BOC Sciences. Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.

- NIH. Deuterium in drug discovery: progress, opportunities and challenges - PMC.

- ResearchGate. Three main advantages potentially provided by deuterated drugs.

- ACS Publications. Using Deuterium in Drug Discovery: Leaving the Label in the Drug | Journal of Medicinal Chemistry.

- International Journal of Pharmacy and Pharmaceutical Sciences. DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION.

- Acta Chimica Slovenica. determination of tirofiban in serum using liquid chromatography with uv detection.

- Wikipedia. Deuterated drug.

- MedChemExpress. Tirofiban-d9 (L700462-d9) | Stable Isotope.

- PubMed. In vitro and in vivo studies on the metabolism of tirofiban.

- CORE. development of alternative hplc method for the determination of tirofiban in rat serum.

- Patsnap Synapse. What is Tirofiban Hydrochloride used for?.

- PubMed. Tirofiban: an investigational platelet glycoprotein IIb/IIIa receptor antagonist.

- PubMed. Current Strategies With High-Dose Tirofiban.

- PubMed. The role of tirofiban in the management of coronary artery disease.

- ChemRxiv. Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs.

- RSC Publishing. Post column infusion of an internal standard into LC-FT-ICR MS enables semi-quantitative comparison of dissolved organic matter in original samples.

Sources

- 1. Tirofiban - Wikipedia [en.wikipedia.org]

- 2. Tirofiban: an investigational platelet glycoprotein IIb/IIIa receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current strategies with high-dose tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The role of tirofiban in the management of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Tirofiban Hydrochloride used for? [synapse.patsnap.com]

- 8. aggrastathdb.com [aggrastathdb.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. litfl.com [litfl.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro and in vivo studies on the metabolism of tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Deuterated drug - Wikipedia [en.wikipedia.org]

- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Post column infusion of an internal standard into LC-FT-ICR MS enables semi-quantitative comparison of dissolved organic matter in original samples - Analyst (RSC Publishing) [pubs.rsc.org]

- 25. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 26. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 28. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 29. files.core.ac.uk [files.core.ac.uk]

Chemical properties of Tirofiban-d9 Hydrochloride

An In-Depth Technical Guide to the Chemical Properties of Tirofiban-d9 Hydrochloride

Introduction

Tirofiban Hydrochloride is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a critical component in the final common pathway of platelet aggregation.[1][2][3] By reversibly inhibiting fibrinogen from binding to this receptor, Tirofiban effectively prevents the formation of blood clots, establishing its role in managing acute coronary syndromes.[3][4][5]

This guide focuses on Tirofiban-d9 Hydrochloride , the deuterium-labeled analogue of Tirofiban. The strategic replacement of nine hydrogen atoms with their heavier deuterium isotopes on the butylsulfonyl group does not significantly alter the compound's biological activity but provides a distinct mass signature. This makes Tirofiban-d9 an indispensable tool for researchers, particularly as an internal standard in bioanalytical studies.[6][7] Its use significantly enhances the accuracy and precision of quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), by correcting for variations during sample processing and analysis.[6][7]

This document provides a comprehensive overview of the essential chemical properties, analytical methodologies, and handling procedures for Tirofiban-d9 Hydrochloride, designed for professionals in drug development and scientific research.

Section 1: Core Chemical and Physical Properties

The fundamental identity and physical characteristics of Tirofiban-d9 Hydrochloride are crucial for its proper handling, storage, and application in experimental settings.

Table 1: Chemical Identifiers of Tirofiban-d9 Hydrochloride

| Property | Value | Source |

|---|---|---|

| Chemical Name | N-[(Butyl-d9)sulfonyl]-O-[4-(4-piperidynyl)butyl]-L-tyrosine Hydrochloride | [8] |

| IUPAC Name | (2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride | [9] |

| CAS Number | 1331911-68-2 | [8][9] |

| Molecular Formula | C₂₂H₂₈D₉ClN₂O₅S | [8] |

| Molecular Weight | 486.11 g/mol |[8][9] |

Table 2: Physicochemical Properties

| Property | Value | Remarks and Causality | Source |

|---|---|---|---|

| Appearance | White to Off-White Solid | The non-deuterated form is a non-hygroscopic, free-flowing powder.[4] | [8] |

| Solubility | DMSO: ~30 mg/mLEthanol: ~30 mg/mLWater: Very slightly solubleEthanol:PBS (1:20, pH 7.2): ~0.05 mg/mL | The molecule's structure contains both hydrophobic (butyl, phenyl) and hydrophilic (amine, carboxylic acid) groups, leading to good solubility in polar aprotic and protic organic solvents. Poor aqueous solubility is common for such structures. | [1][10] |

| Storage | Long-term (Solid): -20°CShort-term (Solid): 2-8°C (Refrigerator)In Solvent: -80°C (6 months); -20°C (1 month) | Low temperatures minimize degradation pathways, ensuring long-term chemical integrity. The non-deuterated form is stable for ≥4 years at -20°C.[1] Protect from light.[11] | [1][8][12] |

| Solution Stability | Aqueous solutions are not recommended for storage longer than one day. | Hydrolytic degradation can occur in aqueous environments over time. Fresh preparation is critical for accurate quantitative work. |[1] |

Section 2: The Role of Deuteration in Quantitative Analysis

The primary application of Tirofiban-d9 is as an internal standard (IS) for quantitative bioanalysis. The choice of a stable isotope-labeled IS is a cornerstone of robust method development, particularly for LC-MS/MS.

Causality Behind Using a Deuterated Standard:

-

Physicochemical Similarity: Tirofiban-d9 is chemically almost identical to the non-labeled analyte (Tirofiban). This ensures it behaves similarly during sample extraction, chromatography, and ionization. It co-elutes with the analyte, placing it in the same region of the chromatogram and subjecting it to identical matrix effects.

-

Mass Distinction: The nine deuterium atoms create a significant mass shift (+9 Da) from the parent compound. This allows a mass spectrometer to distinguish clearly between the analyte and the internal standard, preventing signal overlap.

-

Minimizing Variability: Any loss of substance during sample preparation (e.g., protein precipitation, solid-phase extraction) or fluctuations in instrument response will affect both the analyte and the IS proportionally. By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly precise and accurate quantification.

Section 3: Analytical Characterization Protocols

The following protocols represent validated systems for the characterization and quantification of Tirofiban-d9 Hydrochloride and its non-labeled counterpart.

Isotopic Purity and Identity Confirmation by Mass Spectrometry

Expertise & Rationale: Before use as a quantitative standard, it is imperative to confirm the identity and isotopic purity of Tirofiban-d9. High-resolution mass spectrometry (HRMS), such as on an Orbitrap or TOF instrument, provides the mass accuracy required to verify the elemental composition and the mass shift from deuteration.

Experimental Workflow:

-

Sample Preparation: Prepare a ~1 µg/mL solution of Tirofiban-d9 Hydrochloride in 50:50 acetonitrile:water with 0.1% formic acid.

-

Rationale: This solvent system is compatible with electrospray ionization (ESI) and the formic acid promotes protonation, leading to a strong [M+H]⁺ signal.

-

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy (<5 ppm).

-

Direct Infusion Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire full scan mass spectra in positive ion mode over a relevant m/z range (e.g., m/z 400-600).

-

Data Interpretation:

-

Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z for Tirofiban-d9 (C₂₂H₂₈D₉N₂O₅S + H⁺).

-

Compare this to the theoretical exact mass to confirm the elemental composition.

-

Analyze the isotopic distribution to assess the degree of deuteration and identify any residual non-labeled Tirofiban.

-

Caption: Workflow for MS-based identity confirmation of Tirofiban-d9.

Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Trustworthiness: This protocol describes a self-validating system for quantifying Tirofiban in a biological matrix (e.g., plasma or serum) using Tirofiban-d9 as the internal standard. The inclusion of a calibration curve and quality control (QC) samples ensures the accuracy and reliability of the results.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve Tirofiban (analyte) and Tirofiban-d9 (IS) in methanol to prepare separate 1 mg/mL stock solutions.[13]

-

Rationale: Methanol is an excellent solvent for Tirofiban and is suitable for preparing stock solutions due to its volatility and compatibility with subsequent dilutions.[13]

-

-

Working Solution Preparation:

-

Prepare serial dilutions of the Tirofiban stock solution in 50:50 acetonitrile:water to create working standards for the calibration curve (e.g., ranging from 20 ng/mL to 2000 ng/mL).

-

Prepare a separate working solution of Tirofiban-d9 IS at a fixed concentration (e.g., 100 ng/mL).

-

-

Calibration Curve and QC Sample Preparation:

-

Spike blank biological matrix (e.g., human serum) with the Tirofiban working standards to create calibration standards (e.g., 2 to 200 ng/mL).[14]

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Extraction (Protein Precipitation):

-

To 100 µL of each standard, QC, or unknown sample, add 20 µL of the Tirofiban-d9 IS working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

-

Rationale: Protein precipitation is a rapid and effective method for cleaning up biological samples prior to LC-MS analysis.[14]

-

-

LC-MS/MS System Conditions:

-

LC System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate Tirofiban from matrix components.

-

-

MS System (Tandem Quadrupole):

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Tirofiban and Tirofiban-d9. These must be optimized empirically.

-

-

-

Data Analysis:

-

Integrate the peak areas for the Tirofiban and Tirofiban-d9 MRM transitions.

-

Calculate the peak area ratio (Tirofiban / Tirofiban-d9) for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Tirofiban in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: LC-MS/MS workflow for quantitative analysis using Tirofiban-d9.

Conclusion

Tirofiban-d9 Hydrochloride is more than just a deuterated molecule; it is a precision tool that enables researchers to achieve the highest standards of accuracy in pharmacokinetic and bioanalytical studies. Understanding its chemical properties—from solubility and stability to its behavior in a mass spectrometer—is fundamental to its effective application. The protocols and data presented in this guide offer a robust framework for scientists and drug development professionals to confidently integrate Tirofiban-d9 Hydrochloride into their research, ensuring data of the highest integrity and trustworthiness.

References

- Tirofiban (hydrochloride hydrate) - PRODUCT INFORMATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbyUFW59xbDv1tgYbbXaJa9QPRWpqVs8NueRv5igX75_sSr0yfEQCGf6AzAyoLpJnMrKcR8VbHDEHLfC3vEpHuV_Qu4F-4UhsWLDDcRvXKnOQEyxY-YT8xVmHvzXWwxKNWFxLfR2JCQT8=]

- Tirofiban hydrochloride monohydrate - Glycoprotein IIb/IIIa Inhibitor - APExBIO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNcBF--DbQqYfGX6DJ9dn_uQApz4uhoyj5bxgM_liA0CJHQ3v918oONN22z-IGIgn7UwwHzNMZGOac5Bac3884e68CBsJqHXb_i1xQEWXKLdgaULVrsYp3yAPOouPZqC4dMVCy8Fs82Z0soz8s3jz1SOI3c8LVbNTy]

- Tirofiban-d9 Hydrochloride | C22H37ClN2O5S | CID 45040539 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45040539]

- AGGRASTAT® (tirofiban hydrochloride) Product Monograph. [URL: https://vertexaisearch.cloud.google.

- Tirofiban hydrochloride anhydrous | C22H37ClN2O5S | CID 64781 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/64781]

- Tirofiban-D9 (HCl Salt) | CAS 1331911-68-2 - Veeprho. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzYEMSJDocm8AtSJJcb03hLh__qd9TXWMntvHyHOV6YYR-Es_EcMwUrTV4BeC96GibTiaSpXxGZtxrRz5HKP_brhGodfmHfaFHFDzYCSLIfHJ-lcPJF16lh5Lpn0NRZYO-A18Ll8KjpsYlduQSXfQ=]

- CAS No : 1331911-68-2| Chemical Name : Tirofiban-d9 Hydrochloride | Pharmaffiliates. [URL: https://www.

- Determination of tirofiban in serum using liquid chromatography with uv detection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEswvKG-rEmHubYqnM9WF0FCWv7ECFBzW9PceEU6GfYSKVo3-h3Y5TVUY3Tp_ptuCUorY0hQtZbt85UqI07eeFnGSdyAeHshqlxM1oGwDCGjIFjaJR1zvpS_HTa2AxNXZjXn1IIY3Nibg4=]

- Tirofiban hydrochloride injection | Eugia US. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0BExYzwnt3kEk9VlP4vAHsQ8tQbvKUMo8RRQ3ekJ-SwBvSf7_94b_7z0McTFUwfi04OVlVT9tNewKQtiofdbuL9fH0CzM-WLouQAyECAfHfa0OrGCacJbF8E9fvoFVjJ0GP8ObYTEl2z5UmRBWSEee0jYtMqVdEwR0e9i4GFSdQos5GMSYZHzrr70uL5d8o0c14DWyQ==]

- Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities - SciELO Colombia. [URL: http://www.scielo.org.co/scielo.php?script=sci_arttext&pid=S0120-28042019000100067]

- Tirofiban Hydrochloride: A Technical Guide to Solubility in Common Laboratory Solvents - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh3Kz7e5pUOwjelBfunWoBLppNfcJYB-nc_B6J5LtUrM5oiXZh_m14g7su_gmL-jCnC25R-DiTVWU_NOXveqOIGkRpKbEZegyez25WW1dds2QF3yMGsSQ5rIJzwyWm1P3ZD0LhDv19NMor5rCxMSeyvjATHVNWtn-fS655w5E0ncLPrwaCB37zWnD5PTIZdOcpWh6jXS0US4nmszgWdWNtM2UziJ8oUn9J8A7imZGsthE=]

- DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdyEHNj6O6_aOBPWnDNZMlYL_XDASsETTs_xSI5tNycgUma2-1k1PEjCicVAqmtR9MnSFM1NVUKuuBa7l_I3ixg5lmharg8SUkoxSBoVV0hjBTH4t1pgwq98vLzoYCyf-sPl8dkBv8SnhuHGAOrIBq84F2N5x72kZyR1aC5s3HS7s2bk03EYXywoVX_8R90iKtBUJD3mkLI4Lyi1bHOOihmyz3uA9NZ5kOpwLmGCTJK-Mql2CQOWgeTKwhCARZvc4cmumBp8Ub7FvThhNH3s8=]

- Tirofiban | C22H36N2O5S | CID 60947 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tirofiban]

- Tirofiban Injection: Package Insert / Prescribing Info / MOA - Drugs.com. [URL: https://www.drugs.com/pro/tirofiban-injection.html]

- Stability and Compatibility of Tirofiban Hydrochloride During Simulated Y-site Administration With Other Drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11783516/]

- Development and validation of reverse phase high performance liquid chromatographic method for determination of Tirofiban in human and rat serum. [URL: https://vertexaisearch.cloud.google.

- Tirofiban hydrochloride monohydrate-SDS-MedChemExpress. [URL: https://www.medchemexpress.

- Tirofiban-d9 (L700462-d9) | Stable Isotope | MedChemExpress. [URL: https://www.medchemexpress.com/tirofiban-d9.html]

- Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12433391/]

- Tirofiban's detailed fragmentation pattern | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.

- Tirofiban hydrochloride (L700462 hydrochloride) | Gp IIb/IIIa Receptor Antagonist. [URL: https://www.medchemexpress.com/tirofiban-hydrochloride.html]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Tirofiban-d9 Hydrochloride | C22H37ClN2O5S | CID 45040539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. e-lactancia.org [e-lactancia.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. scielo.org.co [scielo.org.co]

- 14. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Tirofiban-d9 Hydrochloride: A Guide to Synthesis, Characterization, and Application as an Internal Standard

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of Tirofiban-d9 Hydrochloride. As a deuterated isotopologue of the potent antiplatelet agent Tirofiban, this molecule is of paramount importance in pharmacokinetic and bioanalytical studies, where it serves as an ideal internal standard for mass spectrometry-based quantification.[1] This guide delves into the mechanistic rationale behind Tirofiban's therapeutic action, the strategic considerations for its labeled synthesis, and the rigorous analytical protocols required to verify its identity, purity, and isotopic enrichment.

The Scientific Imperative: Understanding Tirofiban and the Role of Deuteration

Mechanism of Action: A Targeted Blockade of Platelet Aggregation

Tirofiban is a synthetic, non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key integrin expressed on the surface of platelets.[2][3] This receptor's primary function is to bind circulating fibrinogen, an event that cross-links adjacent platelets, leading to aggregation and thrombus formation.[4][5] Tirofiban mimics the critical arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, allowing it to competitively and reversibly bind to the GP IIb/IIIa receptor.[6] This blockade physically prevents fibrinogen from binding, thereby inhibiting the final common pathway of platelet aggregation.[4][7] Its rapid onset and short half-life of approximately two hours make it a valuable therapeutic agent in the management of acute coronary syndromes (ACS).[3]

Caption: Mechanism of Tirofiban Action.

The Analytical Need for a Deuterated Internal Standard

In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), precision and accuracy are paramount. Biological matrices (e.g., plasma, serum) are complex and can cause significant variability in analytical results due to phenomena like ion suppression or enhancement, sample loss during extraction, and instrument drift.[8][9] An ideal internal standard (IS) is a compound that is chemically and physically almost identical to the analyte of interest but is mass-distinguishable.[10]

Tirofiban-d9 Hydrochloride serves this purpose perfectly. By replacing the nine hydrogen atoms on the n-butylsulfonyl moiety with deuterium, the molecule's mass is increased by 9 Daltons. This mass shift is substantial enough to prevent isotopic overlap with the parent drug while being chemically insignificant, ensuring that Tirofiban-d9 co-elutes with Tirofiban during chromatography and experiences identical extraction recovery and ionization effects.[10][11] Adding a known quantity of Tirofiban-d9 to a sample at the beginning of the workflow allows for the precise normalization of the Tirofiban signal, correcting for any analytical variability and leading to highly reliable quantification.[8][12]

Synthesis of Tirofiban-d9 Hydrochloride

The synthesis of Tirofiban-d9 Hydrochloride mirrors the established routes for Tirofiban, with the critical modification being the introduction of the deuterated butyl group via a labeled reagent.[13] The following workflow is a logical amalgamation of published synthetic strategies.[14][15]

Caption: Synthetic Workflow for Tirofiban-d9 HCl.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of N-(Butyl-d9-sulfonyl)-L-tyrosine

-

Rationale: This initial step introduces the isotopically labeled sidechain onto the L-tyrosine backbone. The amino group of tyrosine is the target for sulfonylation.

-

Protocol:

-

Suspend L-tyrosine in an appropriate solvent system (e.g., a mixture of water and an organic solvent like dioxane).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add a base (e.g., sodium hydroxide solution) to deprotonate the amino group, making it nucleophilic.

-

Slowly add a solution of Butyl-d9-sulfonyl chloride in an organic solvent. The deuterated reagent is the key to isotopic labeling.

-

Allow the reaction to stir at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, acidify the reaction mixture to precipitate the product.

-

Filter, wash the solid with cold water, and dry under vacuum to yield N-(Butyl-d9-sulfonyl)-L-tyrosine.

-

Step 2: Condensation with 4-(4-chlorobutyl)pyridine hydrochloride

-

Rationale: This step attaches the piperidinylbutyl sidechain precursor to the phenolic hydroxyl group of the tyrosine derivative via a Williamson ether synthesis.

-

Protocol:

-

Dissolve the N-(Butyl-d9-sulfonyl)-L-tyrosine from Step 1 in a suitable polar aprotic solvent (e.g., DMF).

-

Add a strong base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl group.

-

Add 4-(4-chlorobutyl)pyridine hydrochloride to the reaction mixture.

-

Heat the reaction (e.g., to 60-80 °C) and stir until completion, as monitored by HPLC.

-

After cooling, perform an aqueous workup to remove inorganic salts and quench the reaction.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain crude N-(Butyl-d9-sulfonyl)-O-[4-(4-pyridinyl)butyl]-L-tyrosine.

-

Step 3: Catalytic Hydrogenation of the Pyridine Ring

-

Rationale: The pyridine ring on the sidechain is reduced to a piperidine ring. This is the final step in forming the core Tirofiban structure.

-

Protocol:

-

Dissolve the crude product from Step 2 in a suitable solvent for hydrogenation, such as acetic acid or an alcohol like ethanol.[14][16]

-

Transfer the solution to a hydrogenation vessel.

-

Add a catalyst, typically 5-10% Palladium on Carbon (Pd/C).[15]

-

Pressurize the vessel with hydrogen gas (e.g., 1-3 MPa) and heat as required (e.g., 60 °C).[15][17]

-

Maintain stirring until hydrogen uptake ceases, indicating reaction completion.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent to yield the free base of Tirofiban-d9.

-

Step 4: Formation of the Hydrochloride Salt

-

Rationale: The final compound is converted to its hydrochloride salt to improve stability, solubility, and handling characteristics for pharmaceutical use.

-

Protocol:

-

Dissolve the Tirofiban-d9 free base from Step 3 in a suitable organic solvent, such as isopropyl acetate or ethyl formate.[16][17]

-

Cool the solution and slowly add a stoichiometric amount of concentrated hydrochloric acid or HCl dissolved in an organic solvent.[17]

-

Stir the mixture for several hours to allow for complete precipitation of the hydrochloride salt.

-

Collect the solid product by filtration, wash with the solvent, and dry under vacuum at a controlled temperature (e.g., 40-45 °C) to yield Tirofiban-d9 Hydrochloride as a white to off-white solid.[16]

-

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Tirofiban-d9 Hydrochloride. This process validates the compound for its intended use as an internal standard.[18][19]

Caption: Analytical Characterization Workflow.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for determining the chemical purity of the final compound. The method must be validated to ensure it is accurate, precise, and specific for Tirofiban.[20][21]

-

Protocol: Validated RP-HPLC Method

-

System: HPLC with UV detection.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM sodium dihydrogen phosphate, pH 5) and acetonitrile. A common ratio is 70:30 (v/v) aqueous to organic.[21]

-

Flow Rate: 1.0 mL/min.[22]

-

Sample Preparation: Dissolve a precisely weighed amount of Tirofiban-d9 HCl in the mobile phase or a suitable diluent (e.g., methanol) to a known concentration.

-

Analysis: Inject the sample and record the chromatogram. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

-

Data Presentation: HPLC Validation Parameters

| Validation Parameter | Acceptance Criteria (Typical) | Purpose |

| Specificity | No interference at the retention time of the main peak. | Ensures the method detects only the target analyte.[20] |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional response to concentration.[21] |

| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of results to the true value.[24] |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | Assesses consistency of results from multiple injections.[24] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration that can be reliably detected.[21] |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration that can be accurately quantified.[21] |

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

MS is used to confirm the molecular weight of Tirofiban-d9, verifying the successful incorporation of nine deuterium atoms. High-resolution mass spectrometry (HRMS) is ideal for this purpose.

-

Protocol: LC-MS Analysis

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Infuse the sample directly or via an LC system into the mass spectrometer.

-

Expected Mass: The protonated molecule [M+H]⁺ for Tirofiban-d9 (C₂₂H₂₈D₉N₂O₅S) should be observed. The expected monoisotopic mass is approximately 486.29. This is +9 Da compared to unlabeled Tirofiban (approx. 477.24).

-

Isotopic Purity: Analyze the isotopic cluster of the molecular ion. The abundance of the M+0 peak (unlabeled Tirofiban) relative to the M+9 peak (Tirofiban-d9) provides a measure of isotopic purity, which should ideally be ≥98%.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides unambiguous structural confirmation and is a definitive test for deuteration at the butyl position.

-

Protocol: ¹H NMR Analysis

-

Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.

-

Analysis: Acquire a standard proton NMR spectrum.

-

Expected Outcome: The spectrum should match that of standard Tirofiban in the aromatic and piperidine regions. Critically, the characteristic signals corresponding to the n-butyl group (typically found in the 0.8-3.0 ppm range) will be absent or significantly diminished. The absence of these signals is conclusive evidence of successful deuteration at the intended position.

-

Conclusion

The synthesis and characterization of Tirofiban-d9 Hydrochloride require a meticulous, multi-step approach grounded in established organic chemistry principles and validated analytical science. The successful production of this isotopically labeled standard provides a critical tool for the pharmaceutical industry, enabling researchers to conduct highly accurate and reliable bioanalytical studies. This guide provides the foundational knowledge and practical protocols necessary to empower scientists in this endeavor, ensuring that the data generated in drug development is of the highest integrity.

References

- Aggrastat® (tirofiban hydrochloride) Injection. (n.d.). Mechanism of Action.

- Mousa, S. A. (2001). Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review. NIH National Library of Medicine.

-

Wikipedia. (n.d.). Tirofiban. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). AGGRASTAT (tirofiban hydrochloride) injection, for intravenous use. Retrieved from [Link]

-

Drugs.com. (2025). Tirofiban Monograph for Professionals. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Ifeanyi, O. E. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Pharmanest. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Pharmuni. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

-

Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical and Biosciences Journal. Retrieved from [Link]

-

Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. Retrieved from [Link]

-

Kumar, A. et al. (2011). Two Highly Sensitive Techniques (HPLC and HPTLC) for the Estimation of Anti-Platelet Drug Tirofiban from Infusion. Scholars Research Library. Retrieved from [Link]

-

Rajput, D. et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Retrieved from [Link]

-

EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

-

Rao, J. L. et al. (2011). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Darkovska-Serafimovska, M. et al. (2013). determination of tirofiban in serum using liquid chromatography with uv detection. Journal of Hygienic Engineering and Design. Retrieved from [Link]

-

Darkovska-Serafimovska, M. et al. (2013). Results of the assay and the recovery analysis of Tirofiban. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2012). Synthesis of Tirofiban Hydrochloride. Chinese Journal of Pharmaceuticals, 43(6), 408-410. Retrieved from [Link]

-

Darkovska Serafimovska, M. et al. (2016). development of alternative hplc method for the determination of tirofiban in rat serum. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

- Google Patents. (n.d.). CN101870672B - Preparation method of compound tirofiban hydrochloride.

- Google Patents. (n.d.). CN1844099A - Process for preparation of tirofiban hydrochloride.

- Google Patents. (n.d.). CN104447509A - Tirofiban hydrochloride preparation process.

-

Pharmaffiliates. (n.d.). Tirofiban-d9 Hydrochloride. Retrieved from [Link]

-

Li, J. et al. (2023). Tirofiban-induced thrombocytopenia. Frontiers in Pharmacology. Retrieved from [Link]

-

ChemNav. (n.d.). Tirofiban-d9 hydrochloride. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tirofiban - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. aggrastathdb.com [aggrastathdb.com]

- 5. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tirofiban-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tirofiban Monograph for Professionals - Drugs.com [drugs.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. scispace.com [scispace.com]

- 12. youtube.com [youtube.com]

- 13. Synthesis of Tirofiban Hydrochloride [cjph.com.cn]

- 14. CN101870672B - Preparation method of compound tirofiban hydrochloride - Google Patents [patents.google.com]

- 15. CN104447509A - Tirofiban hydrochloride preparation process - Google Patents [patents.google.com]

- 16. Tirofiban synthesis - chemicalbook [chemicalbook.com]

- 17. CN1844099A - Process for preparation of tirofiban hydrochloride - Google Patents [patents.google.com]

- 18. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 19. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 20. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. ijpcbs.com [ijpcbs.com]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. pharmaerudition.org [pharmaerudition.org]

Tirofiban-d9 Hydrochloride molecular weight and formula

An In-Depth Technical Guide to Tirofiban-d9 Hydrochloride: Physicochemical Properties, Mechanism, and Analytical Applications

Executive Summary

This technical guide provides a comprehensive overview of Tirofiban-d9 Hydrochloride, the stable isotope-labeled analogue of the potent antiplatelet agent, Tirofiban. Designed for researchers, analytical scientists, and drug development professionals, this document details the fundamental physicochemical properties, including the definitive molecular weight and formula, of this critical analytical standard. The guide elucidates the mechanism of action of the parent compound, Tirofiban, a reversible glycoprotein (GP) IIb/IIIa receptor antagonist, to provide a functional context. The core focus is on the application of Tirofiban-d9 Hydrochloride as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). A detailed, field-proven experimental protocol for the quantification of Tirofiban in plasma is provided, underscoring the indispensable role of its deuterated analogue in achieving analytical accuracy and reliability in pharmacokinetic and metabolic studies.

Introduction: From Antiplatelet Therapy to Analytical Precision

Tirofiban Hydrochloride is a potent, non-peptide, small-molecule inhibitor of the platelet glycoprotein IIb/IIIa receptor.[1][2] It represents a cornerstone in the management of acute coronary syndromes (ACS) by preventing the final common pathway of platelet aggregation, thereby reducing the incidence of thrombotic cardiovascular events.[3][4] The efficacy and safety of such a critical therapeutic agent rely on a thorough understanding of its pharmacokinetics and metabolism, which necessitates highly accurate and precise bioanalytical methods for its quantification in biological matrices.

To meet the rigorous demands of modern bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard. Tirofiban-d9 Hydrochloride is the deuterated form of Tirofiban, specifically designed for this purpose. By incorporating nine deuterium atoms, it becomes chemically identical to the parent drug but mass-shifted, making it distinguishable by a mass spectrometer.[5] This property allows it to serve as an ideal internal standard, co-eluting with the analyte and compensating for variations in sample preparation, matrix effects, and instrument response, thus ensuring the highest level of accuracy in quantitative studies.[5]

Physicochemical Properties of Tirofiban-d9 Hydrochloride

The precise characterization of an analytical standard is fundamental to its application. The core physicochemical properties of Tirofiban-d9 Hydrochloride are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-[(Butyl-d9)sulfonyl]-O-[4-(4-piperidynyl)butyl]-L-tyrosine Hydrochloride | [6] |

| Synonyms | N-[(Butyl-d9sulfonyl)]-O-[4-(4-piperidinyl)butyl]-L-tyrosine Monohydrochloride | [6] |

| CAS Number | 1331911-68-2 | [6] |

| Molecular Formula | C₂₂H₂₈D₉ClN₂O₅S | [6] |

| Molecular Weight | 486.11 g/mol | [6][7] |

| Appearance | White Solid | [6] |

| Storage | 2-8°C, Refrigerator | [6] |

Mechanism of Action: Targeting the Final Step of Platelet Aggregation

To appreciate the analytical application of Tirofiban-d9 HCl, understanding the pharmacological action of the parent compound is crucial. Tirofiban functions as a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor, an integrin found on the surface of platelets.[8][9] This receptor is the key mediator in the final step of platelet aggregation.

Upon vascular injury, platelets are activated by various agonists, leading to a conformational change in the GP IIb/IIIa receptor. This change enables it to bind with high affinity to circulating fibrinogen and von Willebrand factor.[9] Fibrinogen, a dimeric molecule, acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet-rich thrombus.[1]

Tirofiban competitively blocks the fibrinogen binding site on the activated GP IIb/IIIa receptor.[1][8] By preventing this crucial cross-linking step, it potently inhibits platelet aggregation regardless of the initial activation stimulus.[3] Its action is rapid and reversible, with platelet function returning to near baseline within 4 to 8 hours following cessation of infusion, a critical feature for managing bleeding risks.[8][10]

Caption: Mechanism of Tirofiban action on the platelet aggregation cascade.

Application in Analytical Sciences: The Role of a Stable Isotope-Labeled Internal Standard

The primary application of Tirofiban-d9 Hydrochloride is as an internal standard (IS) for the quantitative analysis of Tirofiban in complex biological matrices.[5] In LC-MS/MS, an ideal IS should behave identically to the analyte during sample extraction and ionization but be clearly distinguishable by mass.

Causality behind using a SIL-IS:

-

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) contain endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because Tirofiban-d9 HCl has nearly identical physicochemical properties to Tirofiban, it experiences the same matrix effects. By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to a more accurate measurement.

-

Compensation for Sample Loss: During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. The SIL-IS is added at the very beginning of the process and is lost at the same rate as the analyte. The peak area ratio, therefore, remains constant, correcting for this procedural variability.

-

Improved Precision and Accuracy: By mitigating the effects of sample variability, the use of a SIL-IS significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the bioanalytical method, which is a regulatory requirement for studies supporting drug approval.

Experimental Protocol: Quantification of Tirofiban in Human Plasma via LC-MS/MS

This protocol describes a self-validating system for the robust quantification of Tirofiban using Tirofiban-d9 Hydrochloride as the internal standard.

5.1. Objective To develop and validate a sensitive and specific method for determining the concentration of Tirofiban in human plasma samples.

5.2. Materials and Reagents

-

Tirofiban reference standard

-

Tirofiban-d9 Hydrochloride (Internal Standard)

-

HPLC-grade Acetonitrile, Methanol, and Water

-

Formic Acid (LC-MS grade)

-

Control Human Plasma (K₂EDTA)

5.3. Instrumentation

-

Liquid Chromatography System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

5.4. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Tirofiban and Tirofiban-d9 HCl and dissolve in 1 mL of methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Tirofiban primary stock with 50:50 (v/v) acetonitrile:water to prepare calibration curve (CC) standards at concentrations ranging from 1 to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Tirofiban-d9 HCl primary stock with 50:50 (v/v) acetonitrile:water. The choice of IS concentration is critical; it should be chosen to yield a consistent and strong signal without being excessively high, typically near the mid-point of the calibration range.

5.5. Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for blanks, standards, and unknown samples.

-

Pipette 50 µL of control plasma (or sample) into the appropriate tubes.

-

For CC standards, spike 5 µL of the appropriate working standard solution into the plasma. For blanks, add 5 µL of 50:50 acetonitrile:water.

-

Add Internal Standard: Add 200 µL of the IS working solution (50 ng/mL) prepared in acetonitrile to all tubes except the blank (add 200 µL of acetonitrile only to the blank). The use of acetonitrile as the solvent for the IS also serves as the protein precipitation agent.

-

Vortex: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation and mixing.

-

Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

5.6. LC-MS/MS Method Parameters

| Parameter | Setting | Rationale |

| Liquid Chromatography | ||

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | C18 provides good retention for moderately polar compounds like Tirofiban. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes better peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |

| Gradient | 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate | Gradient elution ensures separation from endogenous interferences and sharp peaks. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Tirofiban contains basic nitrogen atoms that are readily protonated. |

| MRM Transition (Tirofiban) | Q1: 441.2 -> Q3: 276.1 | Parent mass [M+H]⁺ and a stable, specific product ion. |

| MRM Transition (Tirofiban-d9) | Q1: 450.2 -> Q3: 285.1 | Mass shift of +9 Da for both parent and fragment ions confirms deuteration. |

| Dwell Time | 100 ms | Sufficient time to acquire >15 data points across a chromatographic peak. |

5.7. Data Analysis

-

Integrate the chromatographic peaks for both Tirofiban and Tirofiban-d9 HCl.

-

Calculate the Peak Area Ratio (PAR) = (Area of Tirofiban) / (Area of Tirofiban-d9 HCl).

-

Construct a calibration curve by plotting the PAR against the nominal concentration of the CC standards.

-

Apply a linear regression with 1/x² weighting to the calibration curve. The weighting ensures that the curve is most accurate at the lower concentrations, which is critical for pharmacokinetic studies.

-

Determine the concentration of Tirofiban in unknown samples by interpolating their PAR values from the regression line.

Caption: Bioanalytical workflow for Tirofiban quantification using a SIL-IS.

Conclusion

Tirofiban-d9 Hydrochloride is more than just a deuterated molecule; it is an enabling tool for high-integrity scientific research and drug development. Its molecular formula (C₂₂H₂₈D₉ClN₂O₅S) and molecular weight (486.11 g/mol ) define its identity as a precise mass-shifted analogue of its parent compound. By serving as a stable isotope-labeled internal standard, it provides the foundation for robust, accurate, and reproducible bioanalytical methods. The protocols and principles outlined in this guide demonstrate its critical role in overcoming the inherent challenges of quantitative analysis in complex biological matrices, thereby ensuring the reliable characterization of Tirofiban's pharmacokinetic profile and contributing to its safe and effective clinical use.

References

-

Aggrastat® (tirofiban hydrochloride) Injection - Mechanism of Action. (n.d.). Medicure. [Link]

-

Pharmaffiliates. (n.d.). Tirofiban-d9 Hydrochloride. CAS No: 1331911-68-2. [Link]

-

PubChem. (n.d.). Tirofiban-d9 Hydrochloride. National Center for Biotechnology Information. [Link]

-

Blo쬐om Tech. (n.d.). Deciphering Platelet Aggregation Inhibition: The Mechanism of Tirofiban Hydrochloride. [Link]

-

Drugs.com. (2025). Tirofiban Injection: Package Insert / Prescribing Info / MOA. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tirofiban Hydrochloride? [Link]

-

PubChem. (n.d.). Tirofiban-d9. National Center for Biotechnology Information. [Link]

-

Ma, Y., et al. (2012). Synthesis of Tirofiban Hydrochloride. Chinese Journal of Pharmaceuticals, 43(6), 408-410. [Link]

-

Serafimovska, M. D., et al. (2013). determination of tirofiban in serum using liquid chromatography with uv detection. Journal of Hygienic Engineering and Design. [Link]

-

Sreenivas, N., et al. (2012). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 295-298. [Link]

-

Deranged Physiology. (n.d.). Tirofiban. [Link]

-

Blo쬐om Tech. (n.d.). The Role of Tirofiban Hydrochloride in Modern Cardiology: An Overview. [Link]

-

Patsnap Synapse. (2024). What is Tirofiban Hydrochloride used for? [Link]

-

Tcheng, J. E. (1999). Tirofiban. Drugs of Today (Barcelona, Spain: 1998), 35(1), 59–73. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. drugs.com [drugs.com]

- 3. nbinno.com [nbinno.com]

- 4. What is Tirofiban Hydrochloride used for? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Tirofiban-d9 Hydrochloride | C22H37ClN2O5S | CID 45040539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aggrastathdb.com [aggrastathdb.com]

- 9. What is the mechanism of Tirofiban Hydrochloride? [synapse.patsnap.com]

- 10. derangedphysiology.com [derangedphysiology.com]

An In-depth Technical Guide to the Application of Deuterated Tirofiban as an Internal Standard in Quantitative Bioanalysis

Foreword: The Pursuit of Unimpeachable Data in Bioanalysis

In the landscape of drug development, particularly in pharmacokinetic and bioequivalence studies, the integrity of concentration-time data is paramount. The decisions derived from this data—regarding dosage, safety, and efficacy—carry immense weight. Therefore, the bioanalytical methods that generate this data must be robust, precise, and accurate. At the heart of achieving this standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the appropriate use of an internal standard. This guide provides a detailed examination of deuterated Tirofiban, articulating its role as a "gold standard" internal standard and providing the technical framework for its successful implementation in a regulated bioanalytical environment.

Foundational Concepts: Tirofiban and the Imperative for Internal Standardization

Tirofiban: A Potent Antiplatelet Agent